molecular formula C16H19F2N5O3S B2473748 1-(3,5-difluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide CAS No. 2034540-71-9

1-(3,5-difluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide

Cat. No. B2473748
CAS RN: 2034540-71-9
M. Wt: 399.42
InChI Key: YAUSPHGFZFOJDS-UHFFFAOYSA-N
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Description

1-(3,5-difluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide is a useful research compound. Its molecular formula is C16H19F2N5O3S and its molecular weight is 399.42. The purity is usually 95%.
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Scientific Research Applications

Chemical Synthesis and Structural Analysis

Sulfonamide compounds are pivotal in the development of novel organic synthesis methodologies. For instance, research by Králová et al. (2019) on threonine and serine-based sulfonamides showcased their utility in synthesizing pyrrolidin-3-ones via an unexpected rearrangement, highlighting the potential of such compounds in generating novel organic structures Králová et al., 2019.

Additionally, the work of Haskins and Knight (2002) demonstrated the role of sulfonamides in inducing cyclization reactions to form pyrrolidines, which are significant in synthesizing complex organic compounds. This research emphasizes the versatility of sulfonamide derivatives in organic synthesis Haskins & Knight, 2002.

Molecular Structure and Bond Analysis

The structural and bonding characteristics of sulfonamide compounds have been extensively studied. For example, Sterkhova et al. (2014) explored the self-association and conformations of trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, providing insights into its molecular interactions and hydrogen bonding Sterkhova, Moskalik, & Shainyan, 2014.

Oznobikhina et al. (2009) investigated the proton-donating ability of trifluoro-N-(2-phenylacetyl)methanesulfonamide, revealing the impact of molecular conformation on hydrogen bonding and molecular stability Oznobikhina et al., 2009.

Chemical Reactions and Mechanisms

The study of sulfonamide compounds extends to understanding their chemical reactivity and mechanisms in various reactions. The work by Jacobs et al. (2013) on N-[2-(pyridin-2-yl)ethyl]-derivatives of sulfonamides as potential ligands for metal coordination underscores the functional diversity and application of sulfonamides in coordination chemistry Jacobs, Chan, & O'Connor, 2013.

Furthermore, the research by Kondo et al. (2000) on N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides explores their use as chemoselective N-acylation reagents, demonstrating the chemical versatility of sulfonamide derivatives in organic synthesis Kondo, Sekimoto, Nakao, & Murakami, 2000.

properties

IUPAC Name

1-(3,5-difluorophenyl)-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19F2N5O3S/c1-26-16-21-14(20-15(22-16)23-4-2-3-5-23)9-19-27(24,25)10-11-6-12(17)8-13(18)7-11/h6-8,19H,2-5,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAUSPHGFZFOJDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)N2CCCC2)CNS(=O)(=O)CC3=CC(=CC(=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19F2N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,5-difluorophenyl)-N-((4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)methyl)methanesulfonamide

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